molecular formula C20H25N5O5 B2427637 1-((1-(1-(2,3,4-trimethoxybenzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one CAS No. 2034269-41-3

1-((1-(1-(2,3,4-trimethoxybenzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one

Cat. No. B2427637
M. Wt: 415.45
InChI Key: PFSFURROOMSIFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((1-(1-(2,3,4-trimethoxybenzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C20H25N5O5 and its molecular weight is 415.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

The chemical compound is part of a broader class of compounds that have been the subject of various research efforts aimed at synthesizing novel structures with potential biological activities. For instance, research into the coupling of proline- and azetidinone-substituted alkenes with azidobenzene derivatives has led to the formation of compounds that undergo intramolecular azide to alkene 1,3-dipolar cycloadditions. These reactions yield pyrrolo[1,4]benzodiazepines (PBDs) and azetidino[1,4]benzodiazepines among other structures, with PBDs known for their potent antitumor antibiotic properties (Hemming et al., 2014).

Biological Activity

In the realm of antibacterial research, nitrogen-carbon-linked (azolylphenyl)oxazolidinone derivatives have been developed to expand the spectrum of activity of oxazolidinone antibiotics to include Gram-negative organisms. This class of compounds, including pyrrole, pyrazole, imidazole, triazole, and tetrazole moieties, demonstrates good activity against fastidious Gram-negative organisms such as Haemophilus influenzae and Moraxella catarrhalis, highlighting the potential of azetidinone and triazole derivatives in antibacterial therapy (Genin et al., 2000).

Anticancer Applications

The pursuit of novel anticancer agents has also involved the synthesis of azetidinone and triazole derivatives. For instance, the discovery of AZD9833, a selective estrogen receptor degrader and antagonist, showcases the application of azetidine derivatives in the treatment of ER+ breast cancer. This compound demonstrates potent ERα degradation capability in cell lines, highlighting the therapeutic potential of structurally complex azetidinone derivatives in oncology (Scott et al., 2020).

properties

IUPAC Name

1-[[1-[1-(2,3,4-trimethoxybenzoyl)azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O5/c1-28-16-7-6-15(18(29-2)19(16)30-3)20(27)24-11-14(12-24)25-10-13(21-22-25)9-23-8-4-5-17(23)26/h6-7,10,14H,4-5,8-9,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFSFURROOMSIFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)N2CC(C2)N3C=C(N=N3)CN4CCCC4=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-(1-(2,3,4-trimethoxybenzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one

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